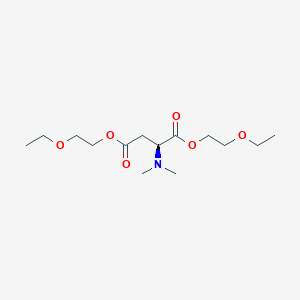
Bis(2-ethoxyethyl) N,N-dimethyl-L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethoxyethyl) N,N-dimethyl-L-aspartate is a chemical compound with a complex structure that includes both ethoxyethyl and dimethyl groups attached to an L-aspartate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethoxyethyl) N,N-dimethyl-L-aspartate typically involves the reaction of N,N-dimethyl-L-aspartate with 2-ethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethoxyethyl) N,N-dimethyl-L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require specific catalysts or reagents, such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Bis(2-ethoxyethyl) N,N-dimethyl-L-aspartate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which Bis(2-ethoxyethyl) N,N-dimethyl-L-aspartate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethoxyethyl) ether
- Bis(2-(N,N-dimethylamino)ethyl) ether
- N,N-bis(2-ethoxyethyl)amine
Uniqueness
Bis(2-ethoxyethyl) N,N-dimethyl-L-aspartate is unique due to its specific combination of ethoxyethyl and dimethyl groups attached to an L-aspartate backbone
Properties
CAS No. |
62027-56-9 |
|---|---|
Molecular Formula |
C14H27NO6 |
Molecular Weight |
305.37 g/mol |
IUPAC Name |
bis(2-ethoxyethyl) (2S)-2-(dimethylamino)butanedioate |
InChI |
InChI=1S/C14H27NO6/c1-5-18-7-9-20-13(16)11-12(15(3)4)14(17)21-10-8-19-6-2/h12H,5-11H2,1-4H3/t12-/m0/s1 |
InChI Key |
FJCGEHDBDFFZPE-LBPRGKRZSA-N |
Isomeric SMILES |
CCOCCOC(=O)C[C@@H](C(=O)OCCOCC)N(C)C |
Canonical SMILES |
CCOCCOC(=O)CC(C(=O)OCCOCC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















